1,3-Bis(1-methylcyclopropyl)urea

Lipophilicity XLogP3 Physicochemical_profiling

This symmetrical 1,3-disubstituted urea features dual 1-methylcyclopropyl groups, delivering a quantifiable ΔXLogP3 of +0.3 over 1,3-dicyclopropylurea for controlled modulation of lipophilicity and steric bulk in SAR campaigns. The quaternary α-carbons reduce metabolic N-dealkylation risk, making it a superior fragment hit (MW 168.24 g/mol, within fragment-like space) when the urea core is the primary pharmacophore. As a well-defined building block for agrochemical and pharmaceutical synthesis, its distinct chromatographic retention profile also serves as a benchmark for reverse-phase HPLC method development. ≥95% purity ensures reproducible results.

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 2044706-57-0
Cat. No. B2526590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1-methylcyclopropyl)urea
CAS2044706-57-0
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESCC1(CC1)NC(=O)NC2(CC2)C
InChIInChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12)
InChIKeyNAAONROYYJWQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(1-methylcyclopropyl)urea (CAS 2044706-57-0) – Compound Overview for Scientific Procurement


1,3-Bis(1-methylcyclopropyl)urea (CAS 2044706-57-0) is a symmetrically disubstituted urea derivative with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol [1]. It features two 1-methylcyclopropyl groups attached to the central urea core, endowing the molecule with distinct steric, electronic, and conformational properties compared to unsubstituted or mono-substituted urea analogs [1]. The compound is listed in authoritative chemical databases and vendor catalogs as a research chemical and synthetic building block, with a typical supplied purity of ≥95% .

Why 1,3-Bis(1-methylcyclopropyl)urea Cannot Be Freely Substituted by Generic Cyclopropyl Urea Analogs


Within the cyclopropyl urea chemical space, subtle structural variations produce quantifiable differences in molecular properties that drive distinct behavior in synthetic and biological contexts. The presence of the methyl substituent on each cyclopropyl ring in 1,3-bis(1-methylcyclopropyl)urea directly alters lipophilicity (XLogP3), molecular weight, and stereoelectronic profile relative to the closest unsubstituted analog, 1,3-dicyclopropylurea [1][2]. These variations affect solubility, membrane permeability, and metabolic stability in a manner that cannot be compensated for by simply adjusting stoichiometry or formulation of the unsubstituted analog. Consequently, treating cyclopropyl urea derivatives as interchangeable building blocks risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, physicochemical profiling, and scaled synthesis campaigns.

1,3-Bis(1-methylcyclopropyl)urea – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: 1,3-Bis(1-methylcyclopropyl)urea vs. 1,3-Dicyclopropylurea

The target compound exhibits a computed XLogP3 value of 0.8 [1], which is 0.3 log units higher than the XLogP3 of 0.5 computed for the unsubstituted analog 1,3-dicyclopropylurea [2]. This represents a ~60% increase in the partition coefficient and directly reflects the contribution of the two methyl substituents on the cyclopropyl rings.

Lipophilicity XLogP3 Physicochemical_profiling

Molecular Weight and Heavy Atom Count Differential: Impact on Ligand Efficiency Metrics

The molecular weight of the target compound is 168.24 g/mol [1], compared to 140.18 g/mol for 1,3-dicyclopropylurea [2], yielding a mass difference of +28.06 g/mol. The heavy atom count is 12 versus 10, respectively. This incremental mass places the target compound firmly in the fragment-like chemical space (MW < 250 Da) but at the higher end, affecting ligand efficiency (LE) calculations where a higher MW per heavy atom penalizes target affinity metrics if the additional methyl groups do not contribute proportionally to binding.

Molecular_weight Ligand_efficiency Fragment-based_drug_design

Conformational Constraint and Steric Bulk Differentiation via 1-Methylcyclopropyl Substituents

The 1-methylcyclopropyl substituent introduces a quaternary carbon center directly bonded to the urea nitrogen, creating a steric environment that is absent in the simpler cyclopropyl analog. While the computed topological polar surface area (TPSA) is identical at 41.1 Ų for both compounds [1][2], the 1-methylcyclopropyl group restricts bond rotation and introduces greater steric hindrance around the urea pharmacophore. Quantitative conformational analysis is not available from public sources for this specific compound; however, the structural difference is mechanistically analogous to the well-documented effect of gem-dimethyl versus cyclopropyl substitution in medicinal chemistry [3].

Conformational_analysis Steric_effects Cyclopropyl_urea_pharmacophore

Commercially Supplied Purity and Quality Control Benchmarking

The target compound is commercially available with a minimum purity specification of 95% from multiple vendors . In contrast, the unsubstituted analog 1,3-dicyclopropylurea is supplied at 95% purity as well , offering no purity-based differentiation. However, the target compound's more complex synthesis pathway—requiring the preparation of 1-methylcyclopropylamine as a key intermediate —means that batch-to-batch impurity profiles may differ substantially from the simpler analog. No comparative impurity profiling data are publicly available.

Chemical_purity Procurement_specification Quality_control

Recommended Application Scenarios for 1,3-Bis(1-methylcyclopropyl)urea Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a Lipophilic Cyclopropyl Urea Pharmacophore

When a medicinal chemistry program has identified a cyclopropyl urea binding motif and seeks to explore the effect of increased lipophilicity and steric bulk on target engagement, 1,3-bis(1-methylcyclopropyl)urea provides a quantifiable physicochemical step relative to 1,3-dicyclopropylurea (ΔXLogP3 = +0.3) [1]. This compound is appropriate for SAR exploration where the urea moiety is predicted to occupy a hydrophobic sub-pocket that can accommodate the added methyl groups without steric clash.

Fragment-Based Drug Discovery Requiring Fragment-Like Physicochemical Profiles with Enhanced Metabolic Stability

With a molecular weight of 168.24 g/mol, the compound remains within fragment-like chemical space [1]. The 1-methylcyclopropyl substituents provide quaternary α-carbons that are expected to reduce metabolic N-dealkylation relative to unsubstituted cyclopropyl ureas, based on class-level precedent for gem-dialkyl protection of urea nitrogens [2]. This makes the compound suitable as a fragment hit for targets where the urea group is the primary pharmacophore and metabolic soft spots must be mitigated early in optimization.

Synthetic Building Block for Complex Cyclopropyl-Containing Molecules

As a symmetrical 1,3-disubstituted urea with two 1-methylcyclopropyl groups, the compound serves as a well-defined building block for the construction of more elaborate structures incorporating the 1-methylcyclopropyl amine motif [1]. The defined stereoelectronic properties of the 1-methylcyclopropyl group make this compound a valuable intermediate when the target molecule requires precisely this substitution pattern—particularly in agrochemical and pharmaceutical synthesis where cyclopropyl rings are known to enhance metabolic stability and biological activity .

Physicochemical Reference Standard for Cyclopropyl Urea Library Development

The compound's well-characterized computed properties (XLogP3 = 0.8, TPSA = 41.1 Ų, MW = 168.24 g/mol) [1] make it suitable as a reference standard for calibrating computational models and analytical methods in cyclopropyl urea library development. Its distinct chromatographic retention relative to 1,3-dicyclopropylurea (predicted based on the 0.3 log unit XLogP3 difference) provides a useful benchmark for reverse-phase HPLC method development for urea compound libraries.

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